D-Ala-Lys-AMCA hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

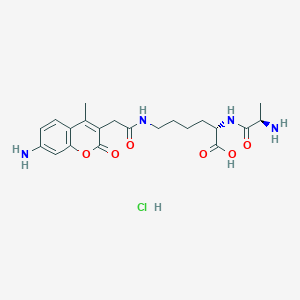

(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O6.ClH/c1-11-14-7-6-13(23)9-17(14)31-21(30)15(11)10-18(26)24-8-4-3-5-16(20(28)29)25-19(27)12(2)22;/h6-7,9,12,16H,3-5,8,10,22-23H2,1-2H3,(H,24,26)(H,25,27)(H,28,29);1H/t12-,16+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYFZQGMNMFDIC-KKJWGQAZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H](C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-Ala-Lys-AMCA Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ala-Lys-AMCA hydrochloride is a fluorescently labeled dipeptide composed of D-Alanine and L-Lysine, with the fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) conjugated to the lysine side chain. This compound serves as a valuable tool in biological research, primarily as a fluorescent substrate for the proton-coupled oligopeptide transporter 1 (PEPT1). Its intrinsic fluorescence allows for the sensitive detection and quantification of its transport across biological membranes, making it instrumental in the characterization of PEPT1 activity and the screening of potential inhibitors or substrates. While its dipeptide structure suggests potential utility as a substrate for peptidases, its predominant application in the scientific literature is in the study of peptide transport.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Chemical Formula | C₂₁H₃₀ClN₅O₄ |

| Molecular Weight | 467.95 g/mol |

| CAS Number | 2703746-41-0 |

| Appearance | Solid |

| Solubility | Soluble in DMSO and water |

| Fluorescence Properties | |

| Excitation Wavelength (Ex) | ~390 nm |

| Emission Wavelength (Em) | ~480 nm |

| Storage Conditions | Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |

Key Applications and Mechanisms

Substrate for PEPT1 Transporter

The primary and most well-documented application of D-Ala-Lys-AMCA is as a substrate for the solute carrier family 15 member 1 (SLC15A1), commonly known as PEPT1. PEPT1 is a low-affinity, high-capacity transporter responsible for the uptake of di- and tripeptides from the intestinal lumen. The transport is driven by a proton gradient.

The fluorescence of the AMCA group allows for direct visualization and quantification of its uptake into cells expressing PEPT1, such as the Caco-2 cell line, a common model for the intestinal epithelium. This makes D-Ala-Lys-AMCA an excellent tool for:

-

Confirming the functional expression of PEPT1 in various cell types.

-

Screening for competitive inhibitors of PEPT1.

-

Characterizing the kinetics of peptide transport.

PEPT1-Mediated Downstream Signaling

The transport of peptides by PEPT1 is not merely a nutritional uptake mechanism; it can also initiate intracellular signaling cascades, particularly in the context of inflammation. In certain conditions, such as inflammatory bowel disease (IBD), PEPT1 expression is upregulated in the colon. The transport of bacterial peptides, such as muramyl dipeptide (MDP), can lead to the activation of downstream inflammatory pathways. These peptides can interact with intracellular pattern recognition receptors like NOD1 and NOD2, triggering the activation of NF-κB and MAPK signaling pathways, which in turn leads to the production of pro-inflammatory cytokines.

Potential as a Peptidase Substrate

Experimental Protocols and Workflows

Protocol for PEPT1 Transporter Activity Assay in Caco-2 Cells

This protocol describes a method to measure the uptake of D-Ala-Lys-AMCA in a cell line expressing PEPT1, such as Caco-2 cells.

Materials:

-

This compound

-

Caco-2 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS)

-

DMSO

-

Black, clear-bottom 96-well plates

-

Fluorescence microscope or plate reader (Ex/Em = 390/480 nm)

Methodology:

-

Cell Seeding: Seed Caco-2 cells in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer. Culture the cells for the desired period (e.g., until differentiation).

-

Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in ddH₂O or DMSO. Store aliquots at -20°C or -80°C in the dark.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium or PBS to prepare the desired working concentrations (e.g., 25, 50, 150 µM).

-

Cell Preparation: Aspirate the culture medium from the wells and wash the cells twice with PBS, for 5 minutes each time.

-

Incubation: Add the D-Ala-Lys-AMCA working solution to the cells and incubate at 37°C for 1-2 hours.

-

Washing: Aspirate the working solution and wash the cells 2-3 times with fresh culture medium to remove extracellular substrate. Each wash should be for 5 minutes.

-

Detection: Observe and quantify the intracellular fluorescence using a fluorescence microscope or a fluorescence plate reader with excitation set to ~390 nm and emission to ~480 nm.

General Protocol for In Vitro Peptidase Activity Assay

This protocol provides a general framework for determining the kinetic parameters of a peptidase using D-Ala-Lys-AMCA.

Materials:

-

This compound

-

Purified peptidase of interest

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5)

-

Black 96-well microtiter plate

-

Fluorescence plate reader

Methodology:

-

Substrate Preparation: Prepare a range of concentrations of D-Ala-Lys-AMCA in the assay buffer.

-

Enzyme Preparation: Dilute the purified peptidase to the desired concentration in the assay buffer. Keep the enzyme on ice.

-

Assay Setup: In a 96-well plate, add the substrate solutions. To initiate the reaction, add the enzyme solution to each well. The final volume should be consistent across all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature. Monitor the increase in fluorescence (Ex/Em = 390/480 nm) over time. The rate of hydrolysis is proportional to the rate of fluorescence increase.

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence vs. time plot.

-

Plot the initial velocities against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity).

-

Calculate the kcat (catalytic rate constant) using the equation: kcat = Vₘₐₓ / [E], where [E] is the enzyme concentration.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of D-Ala-Lys-AMCA and analogous compounds.

Table 5.1: PEPT1 Uptake Assay Parameters

| Parameter | Value / Range | Cell Line Example |

| Working Concentration | 25 - 150 µM | Caco-2, PC-3 |

| Incubation Time | 10 min - 3 hours | Caco-2, Liver Cancer Cells |

| Detection Wavelengths | Ex: ~390 nm, Em: ~480 nm | N/A |

Table 5.2: Representative Peptidase Kinetic Parameters

Note: Specific kinetic data for D-Ala-Lys-AMCA was not found in the reviewed literature. The following data for a different fluorogenic dipeptide substrate is provided as a representative example of expected kinetic values.

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-AMC | 150 | 58.7 | 3.9 x 10⁵ |

Conclusion

This compound is a versatile fluorescent probe with a well-established role in the study of the PEPT1 transporter. Its utility in characterizing transporter function and its potential involvement in inflammatory signaling pathways make it a valuable tool for researchers in physiology, pharmacology, and drug development. While its application as a peptidase substrate is less defined, the methodologies outlined in this guide provide a framework for its potential use in enzyme kinetic studies. Proper handling and adherence to established protocols will ensure reliable and reproducible results in a research setting.

An In-depth Technical Guide to the Mechanism of Action of D-Ala-Lys-AMCA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ala-Lys-AMCA hydrochloride is a fluorescent dipeptide derivative that serves as a valuable tool for investigating the activity of proton-coupled oligopeptide transporters (POTs), specifically PEPT1 and PEPT2. Its mechanism of action is centered on its function as a substrate for these transporters, enabling the characterization of their expression, function, and inhibition. This technical guide provides a comprehensive overview of the core mechanism of action of D-Ala-Lys-AMCA, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: A Fluorescent Substrate for PEPT1 and PEPT2

The primary mechanism of action of this compound is its recognition and subsequent transport by the solute carrier family 15 (SLC15) members, PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters are responsible for the influx of di- and tripeptides from the diet in the intestine (PEPT1) and the reabsorption of peptides in the kidney (PEPT1 and PEPT2), as well as transport into other tissues such as the brain and lungs.[1][2][3]

D-Ala-Lys-AMCA, by mimicking the structure of natural dipeptides, is actively transported into cells expressing these transporters. This transport is energized by an inwardly directed electrochemical proton gradient.[2] The key features of its mechanism are:

-

Substrate for PEPT1 and PEPT2: It is a recognized substrate for both the low-affinity/high-capacity transporter PEPT1 and the high-affinity/low-capacity transporter PEPT2.[1][4]

-

Competitive Inhibition: The uptake of D-Ala-Lys-AMCA can be competitively inhibited by other known PEPT1 and PEPT2 substrates, such as the dipeptide glycyl-glutamine and the antibiotic cefadroxil.[5] This property allows its use in screening for and characterizing novel inhibitors of these transporters.

-

Fluorescence-Based Detection: The AMCA (Aminomethylcoumarin Acetate) moiety of the molecule is a blue fluorescent dye with an excitation maximum at approximately 345-390 nm and an emission maximum at around 450-480 nm.[5][6] This fluorescence allows for the direct visualization and quantification of its uptake into cells and tissues.

Intracellular Fate

Once transported into the cell, it is presumed that D-Ala-Lys-AMCA, like other dipeptides, is hydrolyzed by intracellular peptidases into its constituent components: D-Alanine, L-Lysine, and the AMCA fluorophore. The amino acids are then likely to enter the cellular amino acid pool for metabolic processes.[7] The precise intracellular fate and potential metabolism of the AMCA fluorophore itself are not extensively documented in the reviewed literature.

Downstream Signaling Implications

While D-Ala-Lys-AMCA is primarily used as a tool to study transporter function, the activity of PEPT1 and PEPT2 has been linked to downstream signaling pathways. The transport of bacterial-derived peptides by these transporters can activate inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein (MAP) kinase pathways.[2][8] Although there is no direct evidence to suggest that D-Ala-Lys-AMCA itself activates these pathways, its use can help in understanding the transport of molecules that do have such downstream effects.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of a closely related analog, β-Ala-Lys-AMCA, with PEPT1 and PEPT2 transporters in renal brush border membrane vesicles (BBMV). This data provides insight into the kinetics of transport.

| Transporter | Tissue/Model System | Substrate | Km (μM) | Vmax (ΔF/min/mg) | Reference |

| PEPT1 | Brush Border Membrane Vesicles - Outer Cortex (BBMV-OC) | β-Ala-Lys-AMCA | 783.7 ± 115.7 | 2191.2 ± 133.9 | [1][9] |

| PEPT2 | Brush Border Membrane Vesicles - Outer Medulla (BBMV-OM) | β-Ala-Lys-AMCA | 93.6 ± 21.9 | 935.8 ± 50.2 | [1][9] |

Experimental Protocols

Cellular Uptake Assay

This protocol describes a general method for measuring the uptake of D-Ala-Lys-AMCA into cultured cells expressing PEPT1 or PEPT2.

Materials:

-

This compound stock solution (e.g., 100 mM in ddH₂O or DMSO)

-

Cultured cells (e.g., Caco-2, HepG2, or cells engineered to express PEPT1/PEPT2)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filters (Ex/Em ≈ 390/480 nm)

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, chamber slides) and grow to the desired confluency.

-

Preparation of Working Solution: Dilute the D-Ala-Lys-AMCA stock solution to the desired final concentration (e.g., 25, 50, 150 µM) in pre-warmed serum-free culture medium or PBS.[6]

-

Cell Washing: Aspirate the culture medium and wash the cells twice with PBS for 5 minutes each time.[6]

-

Incubation: Add the D-Ala-Lys-AMCA working solution to the cells and incubate at 37°C for a specified time (e.g., 1-2 hours).[6]

-

Washing: Aspirate the dye working solution and wash the cells 2-3 times with culture medium for 5 minutes each time to remove extracellular dye.[6]

-

Visualization: Observe the intracellular fluorescence using a fluorescence microscope.

Competitive Inhibition Assay

This protocol outlines a method to assess the ability of a test compound to inhibit the uptake of D-Ala-Lys-AMCA.

Materials:

-

Same as for the Cellular Uptake Assay

-

Test compound (potential inhibitor)

Procedure:

-

Follow steps 1-3 of the Cellular Uptake Assay.

-

Co-incubation: Prepare a working solution containing a fixed concentration of D-Ala-Lys-AMCA (e.g., at its Km value) and varying concentrations of the test compound.

-

Incubate the cells with the co-incubation solution at 37°C for the desired time.

-

Follow steps 5-6 of the Cellular Uptake Assay.

-

Quantification: Quantify the intracellular fluorescence intensity. A decrease in fluorescence in the presence of the test compound indicates inhibition of D-Ala-Lys-AMCA uptake.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Transport and intracellular fate of D-Ala-Lys-AMCA.

Caption: Workflow for a competitive inhibition assay.

Conclusion

This compound is a well-established and valuable tool for the study of PEPT1 and PEPT2 transporters. Its mechanism of action as a fluorescent substrate allows for the direct and quantitative assessment of transporter activity in a variety of experimental systems. The provided data and protocols offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies of peptide transport and for the screening and characterization of novel therapeutic agents targeting these important transporters. Further research into the specific intracellular fate of the AMCA moiety and the direct impact, if any, of D-Ala-Lys-AMCA on downstream signaling pathways could provide even greater insight into its biological interactions.

References

- 1. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Effect of Corticosteroids on Peptide Transporter 2 Function and Induction of Innate Immune Response by Bacterial Peptides in Alveolar Epithelial Cells [jstage.jst.go.jp]

- 4. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Measuring Metabolic Changes in Cancer Cells Using Two‐Photon Fluorescence Lifetime Imaging Microscopy and Machine‐Learning Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assays.cancer.gov [assays.cancer.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

D-Ala-Lys-AMCA Hydrochloride as a PEPT1 Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proton-coupled oligopeptide transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1), is a key protein for the absorption of di- and tripeptides in the small intestine. Its broad substrate specificity also allows for the transport of various peptidomimetic drugs, making it a critical target in drug delivery and development. D-Ala-Lys-AMCA hydrochloride is a fluorescently labeled dipeptide that serves as a valuable tool for studying PEPT1 function. This technical guide provides a comprehensive overview of D-Ala-Lys-AMCA as a PEPT1 substrate, including its transport kinetics, detailed experimental protocols for its use, and its role in elucidating PEPT1-mediated signaling pathways.

Introduction to PEPT1 and this compound

PEPT1 is a low-affinity, high-capacity transporter primarily expressed on the apical membrane of intestinal epithelial cells.[1] It facilitates the uptake of a wide array of di- and tripeptides, playing a crucial role in protein absorption. The transport process is driven by an inwardly directed proton gradient.[1]

This compound is a fluorescent dipeptide derivative that is actively transported by PEPT1.[2][3] Its fluorescence (Excitation/Emission ≈ 390/480 nm) allows for the direct visualization and quantification of PEPT1 activity in various experimental systems, including cultured cells and tissue preparations.[2] This makes it a powerful probe for characterizing PEPT1 substrates and inhibitors.[2][4]

Quantitative Data: Transport Kinetics

| Substrate | Transporter | System | Km (µM) | Vmax (ΔF/min/mg protein) | Reference |

| β-Ala-Lys-AMCA | PEPT1 | Rat Renal BBMV (Outer Cortex) | 783.7 ± 115.7 | 2191.2 ± 133.9 | [5] |

These values are indicative of a low-affinity, high-capacity transport system, which is characteristic of PEPT1.[5][6]

Inhibition studies have qualitatively demonstrated that the uptake of D-Ala-Lys-AMCA by PEPT1 can be competitively inhibited by known PEPT1 substrates, such as the β-lactam antibiotic cefadroxil and the ACE inhibitor captopril.[7]

Experimental Protocols

Cell-Based PEPT1 Uptake Assay Using D-Ala-Lys-AMCA in Caco-2 Cells

This protocol describes a method for measuring PEPT1-mediated uptake of D-Ala-Lys-AMCA in a common intestinal epithelial cell line.

Materials:

-

Caco-2 cells

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS), pH 6.0 and pH 7.4

-

Known PEPT1 inhibitor (e.g., Gly-Sar)

-

Multi-well plates (e.g., 24-well or 96-well)

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed cells onto multi-well plates and grow until they form a confluent monolayer (typically 18-21 days for differentiation).

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in sterile water or DMSO.

-

Prepare working solutions of D-Ala-Lys-AMCA in HBSS (pH 6.0) at various concentrations (e.g., 10, 25, 50, 100, 200 µM).

-

Prepare an inhibitor stock solution (e.g., 100 mM Gly-Sar in water).

-

-

Uptake Assay:

-

Wash the Caco-2 cell monolayers twice with pre-warmed HBSS (pH 7.4).

-

Pre-incubate the cells with 500 µL of HBSS (pH 6.0) for 15 minutes at 37°C to establish a proton gradient.

-

For inhibition studies, add the PEPT1 inhibitor to the pre-incubation buffer.

-

Remove the pre-incubation buffer and add the D-Ala-Lys-AMCA working solutions to the wells.

-

Incubate for a specific time (e.g., 10, 30, 60 minutes) at 37°C.[2]

-

-

Termination and Measurement:

-

Aspirate the D-Ala-Lys-AMCA solution and wash the cells three times with ice-cold HBSS (pH 7.4) to stop the transport.

-

Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).

-

Measure the intracellular fluorescence using a fluorescence plate reader (Ex/Em ≈ 390/480 nm).

-

Alternatively, for qualitative analysis, observe the cells under a fluorescence microscope.[2]

-

-

Data Analysis:

-

Subtract the background fluorescence from wells with no cells.

-

Normalize the fluorescence intensity to the protein concentration of each sample.

-

For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation.

-

For inhibition studies, compare the uptake in the presence and absence of the inhibitor.

-

High-Throughput Screening (HTS) Assay for PEPT1 Inhibitors

This protocol outlines a fluorescence-based HTS assay to identify potential PEPT1 inhibitors.

Materials:

-

HEK293 or CHO cells stably expressing PEPT1

-

This compound

-

Compound library

-

HBSS (pH 6.0 and pH 7.4)

-

96-well or 384-well black, clear-bottom plates

-

Automated liquid handling system

-

High-throughput fluorescence plate reader

Procedure:

-

Cell Plating: Seed PEPT1-expressing cells into 96-well or 384-well plates and grow to confluence.

-

Compound Addition: Use an automated liquid handler to add compounds from the library to the wells at a final desired concentration (e.g., 10 µM). Include positive controls (known PEPT1 inhibitors) and negative controls (vehicle).

-

Assay Initiation:

-

Wash the cells with HBSS (pH 7.4).

-

Add HBSS (pH 6.0) containing D-Ala-Lys-AMCA (at a concentration around its Km, if known, or a pre-determined optimal concentration) to all wells simultaneously using a liquid handler.

-

-

Incubation: Incubate the plates at 37°C for a short, optimized period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Signal Detection: Measure the fluorescence intensity in each well using a high-throughput plate reader (Ex/Em ≈ 390/480 nm).

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

-

Signaling Pathways and Experimental Workflows

PEPT1 is not only a transporter but also a sensor that can initiate intracellular signaling cascades. The transport of certain bacterial-derived peptides through PEPT1 has been shown to activate pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][8]

PEPT1-Mediated Inflammatory Signaling Pathway

Caption: PEPT1-mediated transport of bacterial peptides can trigger intracellular inflammatory signaling cascades.

Experimental Workflow for Characterizing a Potential PEPT1 Substrate

Caption: A logical workflow for determining if a compound is a PEPT1 substrate using D-Ala-Lys-AMCA.

Conclusion

This compound is an indispensable tool for researchers studying the function of the oligopeptide transporter PEPT1. Its fluorescent properties enable straightforward and quantitative assessment of PEPT1 activity in a variety of experimental settings. The protocols and data presented in this guide offer a solid foundation for utilizing D-Ala-Lys-AMCA to investigate PEPT1-mediated transport, identify novel substrates and inhibitors, and explore the downstream signaling consequences of PEPT1 activation. Such studies are vital for advancing our understanding of nutrient absorption, drug delivery, and the role of PEPT1 in intestinal health and disease.

References

- 1. Down-regulation of MAPK/NF-κB signaling underlies anti-inflammatory response induced by transduced PEP-1-Prx2 proteins in LPS-induced Raw 264.7 and TPA-induced mouse ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. D-Ala-Lys-AMCA | TargetMol [targetmol.com]

- 5. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fluorescent Properties and Applications of D-Ala-Lys-AMCA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent properties of D-Ala-Lys-AMCA hydrochloride, a widely utilized tool in biological research. The document details its spectral characteristics, outlines experimental protocols for its use and characterization, and illustrates its primary application in studying peptide transport.

Core Fluorescent Properties

This compound is a fluorescent dipeptide known for its utility as a substrate for the proton-coupled oligopeptide transporter 1 (PEPT1). Its fluorescence emanates from the AMCA (7-amino-4-methylcoumarin) moiety, which is a blue-emitting fluorophore. The key fluorescent properties are summarized below.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~390 nm | The optimal wavelength to excite the molecule. |

| Emission Maximum (λem) | ~480 nm | The wavelength of maximum fluorescence emission. |

| Quantum Yield (Φ) | 0.68 | For the parent AMCA fluorophore. The quantum yield of the conjugate may vary. |

| Molar Extinction Coefficient (ε) | 18,000 M⁻¹cm⁻¹ at 350 nm | For the parent AMCA fluorophore in methanol. The value for the conjugate may differ. |

Experimental Protocols

This section provides detailed methodologies for the characterization and application of this compound.

Characterization of Fluorescent Spectra

This protocol outlines the procedure for determining the excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectrofluorometer

-

Quartz cuvettes

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Dilute the stock solution in PBS to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

Emission Spectrum:

-

Set the spectrofluorometer to the known excitation wavelength (~390 nm).

-

Scan the emission wavelengths from 410 nm to 600 nm.

-

The wavelength with the highest intensity is the emission maximum.

-

-

Excitation Spectrum:

-

Set the spectrofluorometer to the determined emission maximum (~480 nm).

-

Scan the excitation wavelengths from 300 nm to 450 nm.

-

The wavelength that produces the highest emission intensity is the excitation maximum.

-

PEPT1-Mediated Cellular Uptake Assay

This protocol describes how to measure the uptake of this compound in cells expressing the PEPT1 transporter, such as Caco-2 or engineered HEK293 cells.

Materials:

-

Caco-2 cells (or other PEPT1-expressing cell line)

-

Cell culture medium

-

This compound

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 6.0)

-

Wash buffer (e.g., ice-cold PBS, pH 7.4)

-

Cell lysis buffer

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Seed Caco-2 cells in a 96-well plate and culture until they form a confluent monolayer.

-

-

Uptake Experiment:

-

Remove the culture medium and wash the cells twice with wash buffer.

-

Add pre-warmed transport buffer containing a working concentration of this compound (e.g., 25-150 µM).

-

For inhibition studies, co-incubate with known PEPT1 inhibitors or competing substrates.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes to 2 hours).

-

-

Termination and Measurement:

-

Remove the transport buffer and wash the cells three times with ice-cold wash buffer to stop the transport process.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the intracellular fluorescence using a fluorescence plate reader (Ex: 390 nm, Em: 480 nm).

-

Alternatively, visualize the cellular uptake using a fluorescence microscope with appropriate filters.

-

-

Data Analysis:

-

Normalize the fluorescence intensity to the protein concentration of each well.

-

Compare the fluorescence in treated cells to control cells (without the fluorescent substrate or with inhibitors) to determine the specific uptake.

-

Signaling Pathways and Experimental Workflows

The primary application of this compound is as a fluorescent probe to study the activity of the PEPT1 transporter. Below is a diagram illustrating the experimental workflow for a cell-based PEPT1 uptake assay.

Caption: Workflow for a PEPT1-mediated cellular uptake assay.

This diagram illustrates the logical flow from cell preparation to data analysis in a typical experiment designed to quantify the transport of this compound into cells via the PEPT1 transporter. The proton gradient (extracellular pH 6.0) is a key driver for this transporter's activity.

This technical guide provides a foundational understanding of the fluorescent properties and applications of this compound. For more specific applications and advanced troubleshooting, consulting the primary literature is recommended.

An In-depth Technical Guide to the Structure and Application of D-Ala-Lys-AMCA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of D-Ala-Lys-AMCA hydrochloride, a fluorescently labeled dipeptide crucial for studying peptide transport mechanisms.

Core Structure and Physicochemical Properties

This compound is a synthetic molecule composed of three key moieties: a D-alanine residue, a lysine residue, and a fluorescent aminomethylcoumarin acetate (AMCA) group, with a hydrochloride salt for improved solubility.

The D-alanine component is significant in bacteriology, as D-amino acids are essential components of bacterial peptidoglycan cell walls[1][2][3]. Its presence can influence the interaction of the probe with bacterial systems. Lysine, an essential amino acid, provides a primary amine on its side chain, which serves as a versatile attachment point for molecular probes and is crucial for various biological interactions[4]. The AMCA fluorophore is a blue-emitting dye known for its high fluorescence quantum yield and photostability[5].

The combination of these components results in a fluorescent dipeptide analogue that can act as a substrate for peptide transporters. The hydrochloride salt form enhances the compound's solubility in aqueous solutions.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₉ClN₄O₆ | N/A |

| Molecular Weight | 468.93 g/mol | [6] |

| CAS Number | 2703746-41-0 | [6][7] |

| Excitation Maximum (Ex) | ~390 nm | [7][8] |

| Emission Maximum (Em) | ~480 nm | [7][8] |

| Appearance | Solid | [9] |

| Solubility | Soluble in water and DMSO | [8][10] |

| Storage Conditions | -20°C or -80°C, protected from light | [8][10] |

Mechanism of Action and Biological Significance

This compound is primarily recognized and transported by the proton-coupled oligopeptide transporter 1 (PEPT1)[7][8][11]. PEPT1 is a low-affinity, high-capacity transporter predominantly expressed on the apical membrane of intestinal epithelial cells, where it plays a vital role in the absorption of dietary di- and tripeptides[12]. Due to its broad substrate specificity, PEPT1 is also a key player in the oral bioavailability of many peptide-based drugs.

The transport of D-Ala-Lys-AMCA into cells via PEPT1 is an active process driven by a proton gradient. Once inside the cell, the molecule's fluorescence allows for the visualization and quantification of transport activity. This makes D-Ala-Lys-AMCA an invaluable tool for characterizing PEPT1 function, screening for novel PEPT1 substrates or inhibitors, and studying the pharmacokinetics of peptide-based therapeutics[7][8].

Experimental Protocols

The following is a detailed protocol for a cell-based PEPT1 uptake assay using this compound, optimized for a cell line overexpressing PEPT1, such as Caco-2 cells.

Materials and Reagents

-

This compound

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MES-buffered saline (MBS: 20 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, pH 6.0)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Fluorescence microplate reader or fluorescence microscope

Experimental Workflow

References

- 1. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]

- 4. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 7. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Spectrum [AMCA] | AAT Bioquest [aatbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

- 12. bioivt.com [bioivt.com]

An In-depth Technical Guide to the Solubility and Stability of D-Ala-Lys-AMCA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of D-Ala-Lys-AMCA hydrochloride, a fluorescently labeled dipeptide commonly used as a substrate for the proton-coupled oligopeptide transporter 1 (PEPT1). Understanding these core physicochemical properties is critical for the successful design and execution of experiments in cell biology and drug discovery.

Core Properties of this compound

This compound is a valuable tool for investigating the activity of PEPT1, a transporter involved in the uptake of di- and tripeptides in various tissues, including the intestine and kidneys.[1][2] Its fluorescent AMCA (7-Amino-4-methylcoumarin-3-acetic acid) group allows for direct visualization and quantification of transport activity.[3][4]

Physicochemical Data

| Property | Value |

| Molecular Formula | C₂₁H₂₉ClN₄O₆ |

| Molecular Weight | 468.93 g/mol |

| Excitation Wavelength (Ex) | ~390 nm |

| Emission Wavelength (Em) | ~480 nm |

Solubility Profile

The solubility of this compound has been determined in key laboratory solvents. This information is crucial for the preparation of stock solutions and experimental working solutions.

Quantitative Solubility Data

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |

| Water | 100 mg/mL[5] | 213.25 mM[5] |

| DMSO | 14.71 mg/mL[5] | 31.37 mM[5] |

Stability and Storage Recommendations

Proper storage and handling are essential to maintain the integrity and functionality of this compound.

Storage Conditions

| Form | Storage Temperature | Shelf Life |

| Lyophilized Powder | -20°C[6] | 3 years[6] |

| Stock Solution in Solvent | -80°C | Up to 6 months[4][5] |

| -20°C | Up to 1 month[4][5] |

Key Recommendations:

-

Store in the dark, protected from light.

-

For stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5]

-

When preparing aqueous solutions from a water stock, sterile filtration using a 0.22 µm filter is recommended.[4]

Experimental Protocols

The following section provides detailed methodologies for solubility and stability assessment, as well as a common cell-based uptake assay.

Protocol for Determining Solubility

This protocol outlines a general procedure for confirming the solubility of this compound in a specific buffer or medium.

-

Preparation:

-

Bring the lyophilized peptide and the desired solvent to room temperature.

-

Weigh a small, precise amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

-

-

Initial Solubilization:

-

Add a calculated volume of the solvent (e.g., water or DMSO) to achieve a high concentration stock solution (e.g., 10 mg/mL).

-

Vortex the tube for 30 seconds.

-

-

Aiding Dissolution:

-

If the solution is not clear, sonicate the tube in a water bath for 5-10 minutes.

-

Gentle warming to 37°C can also be applied to aid solubility.[5]

-

-

Observation and Dilution:

-

Visually inspect the solution for any particulate matter against a dark background. A fully dissolved solution will be clear.

-

Perform serial dilutions in the solvent to determine the saturation point, which is the highest concentration at which the peptide remains fully dissolved.

-

Protocol for Assessing Working Solution Stability

This protocol is designed to evaluate the stability of this compound in a typical aqueous working solution over a time course relevant to experimental conditions.

-

Solution Preparation:

-

Prepare a working solution of this compound at a typical experimental concentration (e.g., 100 µM) in the buffer of choice (e.g., PBS or cell culture medium).

-

-

Incubation:

-

Aliquot the working solution into multiple sterile tubes.

-

Incubate the tubes at the desired experimental temperature (e.g., 37°C).

-

-

Time Points:

-

At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one aliquot.

-

Immediately store the removed aliquot at -80°C to halt any further degradation.

-

-

Analysis:

-

After all time points are collected, analyze the samples for degradation. This can be done by:

-

HPLC: To separate the parent compound from any degradation products.

-

Fluorimetry: To measure any decrease in fluorescence intensity, which may indicate degradation of the fluorophore.

-

-

-

Data Interpretation:

-

Plot the percentage of the remaining intact this compound or the relative fluorescence intensity against time to determine the stability profile under the tested conditions.

-

Protocol for Cell-Based PEPT1 Uptake Assay

This protocol details a common method for visualizing and quantifying the uptake of this compound in cells expressing PEPT1.[3][4]

-

Cell Culture:

-

Plate PEPT1-expressing cells (e.g., Caco-2) in a suitable format (e.g., 96-well plate or chamber slides) and culture until they reach the desired confluency.

-

-

Preparation of Working Solution:

-

Cell Staining:

-

Washing:

-

Visualization and Analysis:

Visualizations

The following diagrams illustrate the PEPT1 transport mechanism and a typical experimental workflow for a cell-based uptake assay.

Caption: PEPT1-mediated co-transport of H+ and D-Ala-Lys-AMCA.

References

The Core Function of the PEPT1 Transporter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental aspects of the Peptide Transporter 1 (PEPT1), a key player in nutrient absorption and drug delivery. We will delve into its transport mechanism, substrate specificity, regulatory pathways, and the experimental methodologies used to characterize its function.

Introduction to PEPT1

The human Peptide Transporter 1 (PEPT1), encoded by the SLC15A1 gene, is a high-capacity, low-affinity symporter crucial for the intestinal absorption of di- and tripeptides derived from dietary protein digestion.[1][2][3][4][5] Beyond its physiological role in nitrogen supply, PEPT1 is of significant pharmacological interest as it facilitates the oral bioavailability of numerous peptidomimetic drugs, including β-lactam antibiotics, angiotensin-converting enzyme (ACE) inhibitors, and antiviral prodrugs.[1][3][6][7][8]

Structurally, PEPT1 is a member of the major facilitator superfamily (MFS) of transporters, characterized by 12 transmembrane helices and a large extracellular domain.[3][9][10] Its function is electrogenic and dependent on a proton gradient, coupling the influx of peptides to the movement of H+ ions into the cell.[1][11][12]

PEPT1 Transport Mechanism

PEPT1 operates as a proton-coupled oligopeptide cotransporter. The inwardly directed electrochemical proton gradient, maintained by the apical Na+/H+ exchanger, provides the driving force for the transport of di- and tripeptides against their concentration gradient.[11][12] This process is sodium-independent.[1] The transport cycle is believed to follow a rocker-switch model of alternating access, where the transporter exposes its substrate-binding site to the extracellular and intracellular sides in a sequential manner.[10][13]

Caption: The proton-coupled transport cycle of PEPT1.

Expression and Localization

PEPT1 is predominantly expressed on the apical (brush border) membrane of enterocytes in the small intestine, with an increasing gradient of expression from the duodenum to the ileum.[1][14] Lower levels of expression are also found in the epithelial cells of the kidney proximal tubules, where it is involved in the reabsorption of peptides from the glomerular filtrate.[1] While generally considered absent in the healthy colon, some studies have reported PEPT1 expression in the distal colon of rodents and humans, where it may contribute to water absorption.[15][16] Its expression can be upregulated in certain disease states such as inflammatory bowel disease and short-bowel syndrome.[9][17][18]

Substrate and Inhibitor Specificity

PEPT1 has a broad substrate specificity, transporting over 400 different dipeptides and 8,000 tripeptides.[3][19] It does not transport free amino acids or peptides longer than three residues.[2][20] In addition to natural peptides, PEPT1 recognizes and transports a wide array of peptidomimetic drugs.

Table 1: Substrate Affinity (Km) for PEPT1

| Substrate | Km (mM) | Experimental System | Reference |

| Glycyl-sarcosine (Gly-Sar) | 0.2 - 10 | Various | [1] |

| Glycyl-sarcosine (Gly-Sar) | 0.5 - 1.5 | Various | [11] |

| Glycyl-sarcosine (Gly-Sar) | 0.35 - 3.8 | Caco-2 cells | [21] |

| Glycyl-proline (Gly-Pro) | - | BBMVs | [11] |

Table 2: Inhibitor Constants (Ki and IC50) for PEPT1

| Inhibitor | Ki / IC50 | Experimental System | Reference |

| Losartan | IC50 = 37.0 ± 4.8 µM | CHO-hPepT1-M5 cells | [22] |

| Octreotide | IC50 = 4.2 ± 1.6 mM | CHO-hPepT1-M5 cells | [22] |

| Pasireotide | IC50 = 0.53 ± 0.11 mM | CHO-hPepT1-M5 cells | [22] |

| Sulfonylurea drugs (nateglinide, glibenclamide, tolbutamide, chlorpropamide) | - | - | [1] |

| Sartans | - | - | [1] |

| ACE inhibitor prodrugs | - | - | [1] |

| Zinc | Competitive inhibitor (increases Km) | Caco-2 cells | [23] |

Regulation of PEPT1 Expression and Function

The expression and activity of PEPT1 are regulated by a variety of factors at the transcriptional, post-transcriptional, and post-translational levels.

Regulatory Factors:

-

Substrates: Dietary dipeptides can upregulate PEPT1 expression at the transcriptional level by enhancing promoter activity.[1][17][19]

-

Hormones: Insulin and leptin have been shown to increase the membrane population of PEPT1, likely by promoting the trafficking of pre-existing transporters to the cell surface.[17] Epidermal growth factor (EGF) and triiodothyronine, on the other hand, decrease PEPT1 expression.[17]

-

Pharmacological Agents: Drugs such as 5-fluorouracil, floxuridine, and gemcitabine can increase PEPT1 expression.[1][3][19]

-

Intracellular Proteins: Proteins like PDZK1 and the activation of AMP-activated protein kinase (AMPK) are involved in regulating PEPT1.[1]

-

Disease States: PEPT1 expression is altered in conditions like Crohn's disease, inflammatory bowel disease, and cancer.[1]

Caption: Overview of PEPT1 regulatory pathways.

Experimental Protocols for Studying PEPT1 Function

A variety of in vitro and in vivo models are employed to investigate the function and kinetics of the PEPT1 transporter.

In Vitro Cell-Based Uptake Assays

This is a common method to characterize PEPT1-mediated transport of substrates and inhibitors.

-

Cell Line: The human colon adenocarcinoma cell line, Caco-2, is widely used as it spontaneously differentiates into a monolayer of polarized enterocytes that express PEPT1.[2][21][24] Transfected cell lines, such as Chinese hamster ovary (CHO) cells stably expressing human PEPT1 (CHO-PEPT1), are also utilized for more specific studies.[22][25][26]

-

General Protocol:

-

Cells are cultured on permeable supports until a confluent monolayer is formed.

-

The cell monolayer is washed and pre-incubated with a transport buffer (e.g., MES-buffered saline) at a specific pH (typically pH 6.0 to establish a proton gradient).

-

The uptake experiment is initiated by adding the radiolabeled or fluorescently tagged substrate (e.g., [14C]Gly-Sar) to the apical side of the monolayer, with or without potential inhibitors.

-

After a defined incubation period at 37°C, the uptake is terminated by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular concentration of the substrate is quantified by liquid scintillation counting or fluorescence measurement.

-

To differentiate transporter-mediated uptake from passive diffusion, control experiments are performed at 4°C, in the presence of a high concentration of a competitive inhibitor, or by using modified Michaelis-Menten kinetics.[21]

-

-

Data Analysis: Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum transport velocity (Vmax) are determined by measuring uptake at various substrate concentrations. Inhibitor constants (Ki or IC50) are calculated from concentration-response curves.

Electrophysiological Studies

PEPT1 is an electrogenic transporter, meaning its activity generates an electrical current. This property can be exploited to study its function in real-time.

-

Methods:

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes:

-

cRNA encoding PEPT1 is injected into Xenopus oocytes.

-

After a few days of protein expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a set value.

-

The addition of a PEPT1 substrate to the external solution induces an inward current, which is measured by the voltage clamp amplifier. This current is proportional to the transport rate.[27]

-

-

Solid-Supported Membrane (SSM)-Based Electrophysiology:

-

Membrane vesicles containing PEPT1 are adsorbed onto an SSM sensor.

-

A rapid change in substrate concentration induces a transient current that reflects the electrogenic transport activity of PEPT1.[13] This technique is suitable for high-throughput screening of substrates and inhibitors.

-

-

Ex Vivo and In Vivo Models

These models provide a more physiologically relevant context for studying PEPT1 function.

-

Everted Sac/Ring Preparations:

-

Segments of the small intestine are isolated from laboratory animals (e.g., mice, rats).

-

The intestinal segments are everted to expose the mucosal side.

-

These everted sacs or rings are incubated in a buffer containing the substrate of interest.

-

The accumulation of the substrate within the tissue is measured over time.[15][28]

-

-

Intestinal Perfusion Studies: A segment of the intestine in an anesthetized animal is isolated and perfused with a solution containing the test compound. The disappearance of the compound from the perfusate is measured to determine the rate of absorption.

-

Genetically Modified Animal Models: Pept1 knockout mice are invaluable tools to definitively assess the contribution of PEPT1 to the absorption of a specific substrate in vivo.[28][29]

Caption: A logical workflow for investigating PEPT1 substrates.

Conclusion

The PEPT1 transporter is a multifaceted protein with critical roles in both nutrition and pharmacology. Its ability to transport a wide range of di- and tripeptides and peptidomimetic drugs makes it a key target for optimizing the oral delivery of therapeutics. A thorough understanding of its function, regulation, and substrate specificity, aided by the diverse experimental methodologies outlined in this guide, is essential for researchers and drug development professionals seeking to harness its transport capabilities. Future research, including high-resolution structural studies and advanced computational modeling, will further elucidate the intricate mechanisms of PEPT1 and pave the way for the rational design of novel drugs with improved bioavailability.[6][30][31]

References

- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. The oligopeptide transporter (Pept-1) in human intestine: biology and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Peptide transporter 1 - Wikipedia [en.wikipedia.org]

- 5. Peptide transporters and their roles in physiological processes and drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioavailability through PepT1: the role of computer modelling in intelligent drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extracellular domain of PepT1 interacts with TM1 to facilitate substrate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 14. Human Intestinal PEPT1 Transporter Expression and Localization in Preterm and Term Infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. [PDF] The peptide transporter PEPT1 is expressed in distal colon in rodents and humans and contributes to water absorption. | Semantic Scholar [semanticscholar.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Distribution of the H+/peptide transporter PepT1 in human intestine: up-regulated expression in the colonic mucosa of patients with short-bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibitory effect of zinc on PEPT1-mediated transport of glycylsarcosine and beta-lactam antibiotics in human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Role of the intestinal peptide transporter PEPT1 in oseltamivir absorption: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Molecular physiological studies on the peptide transporter-1, PepT1. [tesidottorato.depositolegale.it]

- 28. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 29. Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 30. youtube.com [youtube.com]

- 31. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Ala-Lys-AMCA Hydrochloride PEPT1 Transport Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human peptide transporter 1 (PEPT1), also known as solute carrier family 15 member 1 (SLC15A1), is a proton-coupled symporter primarily expressed on the apical membrane of intestinal epithelial cells.[1][2] It plays a crucial role in the absorption of dietary di- and tripeptides.[3][4] PEPT1 is also a key transporter for various peptidomimetic drugs, including certain antibiotics and antiviral prodrugs, making it a significant target in drug development and oral bioavailability studies.[5][6] D-Ala-Lys-AMCA is a fluorescent dipeptide derivative that serves as a substrate for PEPT1 and is used to characterize the transporter's activity and screen for potential substrates or inhibitors.[7][8][9] This document provides detailed protocols for utilizing D-Ala-Lys-AMCA hydrochloride in PEPT1 transport assays.

Principle of the Assay

The this compound PEPT1 transport assay is based on the intracellular accumulation of the fluorescent substrate in cells expressing the PEPT1 transporter. PEPT1 is a proton-coupled transporter, meaning it utilizes an inwardly directed proton gradient (higher proton concentration, i.e., lower pH, outside the cell) to drive the uptake of its substrates.[4][10] The assay is typically conducted at an acidic extracellular pH (e.g., pH 6.0) to facilitate transport, while the intracellular pH remains neutral (around 7.4). The uptake of the fluorescent D-Ala-Lys-AMCA can be quantified using a fluorescence plate reader or visualized by fluorescence microscopy.[11] The specificity of the transport can be confirmed by competition assays using known PEPT1 substrates or inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the PEPT1 transport assay.

Table 1: Properties of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₉ClN₄O₆ | N/A |

| Excitation Wavelength (Ex) | ~390 nm | [7] |

| Emission Wavelength (Em) | ~480 nm | [7] |

| Stock Solution Solvent | DMSO or ddH₂O | [7] |

| Storage Temperature | -20°C or -80°C (in aliquots, protected from light) | [7] |

Table 2: Kinetic Parameters for PEPT1 Substrates

| Substrate | Cell/System | K_m_ (mM) | V_max_ (relative units) | Reference |

| β-Ala-Lys-AMCA | Renal Brush Border Membrane Vesicles (PEPT1) | 0.78 ± 0.12 | 2191.2 ± 133.9 ΔF/min/mg | [7] |

| Glycylsarcosine (Gly-Sar) | MDCK-rPepT1 cells | ~1 | N/A | [10] |

| Glycylsarcosine (Gly-Sar) | Caco-2 cells | 0.7 - 2.4 | 8.4 - 21.0 nmol/mg protein/10 min | [12] |

Table 3: IC₅₀ Values of Common PEPT1 Inhibitors

| Inhibitor | Substrate | Cell Line | IC₅₀ (mM) | Reference |

| Losartan | Gly-Sar | CHO-hPepT1-M5 | N/A (Known Inhibitor) | [6] |

| Glycyl-proline (Gly-Pro) | Gly-Sar | CHO-hPepT1-M5 | N/A (Known Inhibitor) | [6] |

| Pasireotide | Gly-Sar | CHO-hPepT1-M5 | 0.53 ± 0.11 | [6] |

| Octreotide | Gly-Sar | CHO-hPepT1-M5 | 4.2 ± 1.6 | [6] |

Experimental Protocols

Protocol 1: Quantitative PEPT1 Transport Assay using a Fluorescence Plate Reader

This protocol is designed for the quantitative assessment of PEPT1-mediated transport of D-Ala-Lys-AMCA in a 96-well format.

Materials:

-

PEPT1-expressing cells (e.g., Caco-2, MDCK-hPEPT1)

-

Wild-type or mock-transfected cells (for background control)

-

This compound

-

HEPES Buffered Saline (HBS), pH 7.4

-

MES Buffered Saline (MBS), pH 6.0

-

Known PEPT1 inhibitor (e.g., Glycylsarcosine, Losartan) for competition assay

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader with Ex/Em filters for ~390/~480 nm

Procedure:

-

Cell Seeding:

-

Seed PEPT1-expressing cells and control cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. For Caco-2 cells, this typically requires differentiation for 18-21 days post-seeding.

-

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare working solutions of D-Ala-Lys-AMCA in MBS (pH 6.0) at various concentrations (e.g., for kinetic studies, a range from 10 µM to 5 mM might be appropriate).

-

For inhibition studies, prepare the inhibitor stock solution and dilute it to the desired concentrations in MBS containing a fixed concentration of D-Ala-Lys-AMCA (typically at or below the K_m_ value).

-

-

Assay Execution:

-

On the day of the assay, aspirate the cell culture medium from all wells.

-

Wash the cell monolayers twice with 100 µL of pre-warmed (37°C) HBS (pH 7.4).

-

Aspirate the final wash and add 100 µL of pre-warmed MBS (pH 6.0) to each well. Incubate for 10-15 minutes at 37°C to pre-condition the cells and establish the proton gradient.

-

Aspirate the MBS and add 50 µL of the D-Ala-Lys-AMCA working solutions (or inhibitor solutions) to the respective wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes). This should be within the linear range of uptake.

-

To terminate the transport, aspirate the substrate solution and immediately wash the cells three times with 150 µL of ice-cold HBS (pH 7.4).

-

After the final wash, add 100 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate for 10 minutes on a plate shaker to ensure complete cell lysis.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the cell lysates in a fluorescence plate reader using an excitation wavelength of ~390 nm and an emission wavelength of ~480 nm.

-

-

Data Analysis:

-

Subtract the fluorescence signal from the control cells (not expressing PEPT1) from the signal of the PEPT1-expressing cells to determine the specific uptake.

-

For kinetic analysis, plot the uptake rate (fluorescence intensity/time) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

-

For inhibition studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Qualitative PEPT1 Transport Assay using Fluorescence Microscopy

This protocol is suitable for visualizing PEPT1-mediated uptake of D-Ala-Lys-AMCA.

Materials:

-

PEPT1-expressing cells grown on glass-bottom dishes or chamber slides

-

This compound

-

HBS (pH 7.4) and MBS (pH 6.0)

-

Fluorescence microscope with appropriate filters (DAPI or similar)

Procedure:

-

Cell Preparation:

-

Grow PEPT1-expressing cells to an appropriate confluency on a glass-bottom dish or chamber slide.

-

-

Assay Execution:

-

Wash the cells twice with pre-warmed HBS (pH 7.4).

-

Add pre-warmed MBS (pH 6.0) and incubate for 10-15 minutes at 37°C.

-

Replace the MBS with a working solution of D-Ala-Lys-AMCA in MBS (e.g., 25-50 µM).[7]

-

Incubate for 30-60 minutes at 37°C.[7]

-

Aspirate the substrate solution and wash the cells three times with ice-cold HBS (pH 7.4).

-

Add fresh HBS to the cells for imaging.

-

-

Imaging:

-

Visualize the intracellular fluorescence using a fluorescence microscope with an excitation filter around 390 nm and an emission filter around 480 nm.

-

Capture images to document the PEPT1-mediated uptake. As a control, co-incubation with a known PEPT1 inhibitor should demonstrate a significant reduction in intracellular fluorescence.

-

Diagrams

Caption: PEPT1 co-transports D-Ala-Lys-AMCA and protons.

Caption: Experimental workflow for the PEPT1 transport assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular insights into proton coupled peptide transport in the PTR family of oligopeptide transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. The mechanism of mammalian proton-coupled peptide transporters | eLife [elifesciences.org]

- 6. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioivt.com [bioivt.com]

- 9. glpbio.com [glpbio.com]

- 10. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-Ala-Lys-AMCA Hydrochloride in Caco-2 Cell Monolayers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing D-Ala-Lys-AMCA hydrochloride, a fluorescent dipeptide, to study the functional activity of the peptide transporter 1 (PEPT1) in Caco-2 cell monolayers. This in vitro model is a cornerstone in drug discovery for predicting the intestinal absorption of orally administered drugs.

D-Ala-Lys-AMCA serves as a specific substrate for PEPT1, a proton-coupled oligopeptide transporter highly expressed on the apical surface of intestinal enterocytes and Caco-2 cells.[1][2][3][4] Its fluorescence (Excitation/Emission ≈ 390/480 nm) allows for direct and quantitative assessment of PEPT1-mediated transport, making it a valuable tool for screening potential drug candidates as PEPT1 substrates or inhibitors.[1][2]

Core Applications:

-

High-Throughput Screening: Rapidly identify compounds that interact with the PEPT1 transporter.

-

Mechanistic Studies: Elucidate the role of PEPT1 in the transport of new chemical entities.

-

Drug-Drug Interaction Studies: Investigate the potential for co-administered drugs to inhibit or induce PEPT1-mediated transport.

-

Cellular Imaging: Visualize the cellular uptake and distribution of the fluorescent substrate.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of this compound and similar fluorescent peptide substrates in transporter studies.

Table 1: Physicochemical and Spectroscopic Properties of D-Ala-Lys-AMCA

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₃₃N₅O₅·HCl | Inferred |

| Molecular Weight | 508.01 g/mol | Inferred |

| Excitation Wavelength | ~390 nm | [1][2] |

| Emission Wavelength | ~480 nm | [1][2] |

| Transporter Specificity | PEPT1 | [1][2] |

Table 2: Representative Kinetic and Permeability Data for PEPT1 Substrates in Caco-2 and Related Systems

| Substrate | Parameter | Value | Cell System | Notes | Reference |

| β-Ala-Lys-AMCA | Kₘ | 783.7 ± 115.7 µM | Renal Brush Border Membrane Vesicles (PEPT1) | While not Caco-2 data, it provides an expected affinity range for PEPT1. | [5] |

| Vₘₐₓ | 2191.2 ± 133.9 ΔF/min/mg | Renal Brush Border Membrane Vesicles (PEPT1) | [5] | ||

| Lys-FITC-OCH₃ | Pₐₚₚ (apical to basolateral) | 1.5 x 10⁻⁶ cm/s | Caco-2 | A structurally similar fluorescent dipeptide, indicating expected permeability for PEPT1 substrates. | [1][6] |

| Gly-Sar | Kₘ | ~1-2 mM | Caco-2 | A well-characterized, non-fluorescent PEPT1 substrate for comparison and competitive inhibition. | [7] |

| Propranolol | Pₐₚₚ (apical to basolateral) | (26.8 ± 3.31) x 10⁻⁶ cm/s | Caco-2 | High permeability control. | [8] |

| Atenolol | Pₐₚₚ (apical to basolateral) | ~0.5 x 10⁻⁶ cm/s | Caco-2 | Low permeability control. | [9] |

Pₐₚₚ: Apparent Permeability Coefficient; Kₘ: Michaelis-Menten Constant; Vₘₐₓ: Maximum Velocity; ΔF: Change in Fluorescence.

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

A critical prerequisite for a successful permeability assay is the proper culture and differentiation of Caco-2 cells to form a confluent monolayer with well-established tight junctions.

Workflow for Caco-2 Cell Culture and Seeding:

Caption: Caco-2 cell culture and seeding workflow.

Protocol Details:

-

Cell Maintenance: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Upon reaching 80-90% confluency, detach cells using Trypsin-EDTA. Resuspend the cells in fresh medium and seed them onto polycarbonate membrane Transwell® inserts (e.g., 12- or 24-well plates) at a density of approximately 6 x 10⁴ cells/cm².

-

Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a polarized monolayer. Change the culture medium in both the apical and basolateral compartments every 2-3 days.

-

Monolayer Integrity Check: Before initiating transport studies, assess the integrity of the cell monolayer.

-

Transepithelial Electrical Resistance (TEER): Measure TEER using a voltmeter. TEER values for well-differentiated Caco-2 monolayers should be >200 Ω·cm².

-

Lucifer Yellow Permeability: Assess the paracellular flux by adding Lucifer Yellow to the apical side and measuring its appearance in the basolateral compartment. The permeability should be less than 1% per hour.

-

PEPT1 Substrate Uptake Assay (Fluorescence-Based)

This protocol is designed to measure the intracellular accumulation of this compound.

Workflow for PEPT1 Uptake Assay:

Caption: Workflow for the PEPT1 uptake assay.

Protocol Details:

-

Prepare Solutions:

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM MES, pH 6.0 (apical) and HBSS buffered with 25 mM HEPES, pH 7.4 (basolateral).

-

Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

-

Working Solution: Dilute the stock solution in apical transport buffer to the desired final concentrations (e.g., 10, 25, 50, 100 µM).

-

Inhibitor (Optional): Prepare a solution of a known PEPT1 inhibitor (e.g., Gly-Sar at 10-20 mM) in the apical transport buffer.

-

-

Assay Procedure: a. Remove the culture medium from the Transwell® inserts and wash the monolayers twice with pre-warmed (37°C) transport buffer (pH 7.4). b. Add transport buffer to the basolateral (1.2 mL) and apical (0.4 mL) compartments and pre-incubate for 20 minutes at 37°C. For inhibition studies, add the inhibitor solution to the apical side during this step. c. Aspirate the apical buffer and add the D-Ala-Lys-AMCA working solution. d. Incubate for various time points (e.g., 10, 30, 60, 90, 120 minutes) at 37°C. e. To terminate the transport, aspirate the substrate solution and wash the monolayer three times with ice-cold HBSS (pH 7.4). f. Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and incubate for 30 minutes. g. Transfer the lysate to a microplate and measure the fluorescence using a plate reader with excitation at ~390 nm and emission at ~480 nm.

-

Data Analysis:

-

Normalize the fluorescence intensity to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay).

-

Plot the normalized fluorescence against time to determine the uptake rate.

-

For kinetic studies, plot the initial uptake rate against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Bidirectional Permeability Assay

This assay measures the transport of this compound across the Caco-2 monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

Logical Flow for Permeability and Efflux Assessment:

Caption: Logic for determining permeability and efflux.

Protocol Details:

-

Assay Setup:

-

Prepare transport buffers and substrate solutions as described in the uptake assay.

-

Wash and pre-incubate the Caco-2 monolayers as previously described.

-

-

A-to-B Transport: a. Add the D-Ala-Lys-AMCA working solution to the apical compartment (donor). b. Add fresh transport buffer to the basolateral compartment (receiver). c. At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment and replace it with fresh buffer.

-

B-to-A Transport: a. Add the D-Ala-Lys-AMCA working solution to the basolateral compartment (donor). b. Add fresh transport buffer to the apical compartment (receiver). c. Collect samples from the apical compartment at the same time intervals.

-

Sample Analysis: Measure the fluorescence of the collected samples.

-

Data Analysis:

-

Calculate the cumulative amount of substrate transported over time.

-

Determine the flux (dQ/dt) from the slope of the linear portion of the cumulative amount versus time plot.

-

Calculate the apparent permeability coefficient (Pₐₚₚ) using the following equation: Pₐₚₚ (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux (µmol/s).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration in the donor compartment (µmol/cm³).

-

-

Calculate the Efflux Ratio (ER) : ER = Pₐₚₚ (B-to-A) / Pₐₚₚ (A-to-B) An efflux ratio greater than 2 is indicative of active efflux.

-

Disclaimer

These protocols and application notes are intended for guidance and may require optimization for specific experimental conditions and equipment. It is recommended to include appropriate positive and negative controls in all assays.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bioivt.com [bioivt.com]

- 4. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 6. A fluorescent hPept1 transporter substrate for uptake screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An exploratory study of two Caco-2 cell models for oral absorption: a report on their within-laboratory and between-laboratory variability, and their predictive capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: D-Ala-Lys-AMCA Hydrochloride for High-Throughput Screening of PEPT1/2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Ala-Lys-AMCA hydrochloride is a fluorescent dipeptide that serves as a high-affinity substrate for the proton-coupled oligopeptide transporters PEPT1 and PEPT2 (SLC15A1 and SLC15A2). These transporters are crucial for the absorption and reabsorption of di- and tripeptides in the small intestine and kidneys, respectively. They also play a significant role in the pharmacokinetics of many peptide-based drugs and prodrugs. The transport of D-Ala-Lys-AMCA into cells is dependent on the activity of PEPT1/2, and its accumulation can be quantified by measuring the fluorescence of the AMCA (Aminomethylcoumarin Acetate) fluorophore. This principle forms the basis of a robust and sensitive assay for high-throughput screening (HTS) to identify and characterize inhibitors of PEPT1 and PEPT2.

Principle of the Assay

The assay is based on a competitive inhibition mechanism. In the presence of active PEPT1 or PEPT2 transporters, D-Ala-Lys-AMCA is transported into the cell, leading to an increase in intracellular fluorescence. When a potential inhibitor is introduced, it competes with D-Ala-Lys-AMCA for binding to the transporter. Inhibition of the transporter results in a decrease in the uptake of the fluorescent substrate and consequently, a reduction in the measured fluorescence signal. The fluorescence intensity is therefore directly proportional to the activity of the PEPT1/2 transporters.